REACTION_SMILES
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[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([CH3:15])[n:8][c:9]([CH:11]=[C:12]([CH3:13])[CH3:14])[cH:10]1)=[O:16].[CH3:22][OH:23]>>[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([CH3:15])[n:8][c:9]([CH2:11][CH:12]([CH3:13])[CH3:14])[cH:10]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(C)nc(C=C(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(C)nc(CC(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |